2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide
Description
The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide features a benzothiazepine core fused with a dihydroquinazolinone-like system. Its structure includes a furan-2-yl substituent at the 2-position of the thiazepine ring and an acetamide group linked to an m-tolyl (meta-methylphenyl) moiety. The m-tolyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-6-4-7-16(12-15)23-21(25)14-24-17-8-2-3-10-19(17)28-20(13-22(24)26)18-9-5-11-27-18/h2-12,20H,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMYWSFISDZWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo-thiazepine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminothiophenol, with a diketone or an equivalent compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzo-thiazepine core is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Attachment of the acetamide group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the thiazepine core can be oxidized under appropriate conditions to form corresponding oxidized derivatives.
Reduction: The carbonyl group in the benzo-thiazepine core can be reduced to form alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Research into the biological activity of this compound indicates several promising effects:
Anticancer Activity
Studies have demonstrated that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells. The mechanisms involved may include:
- Inhibition of Cell Cycle Progression : Compounds can interfere with key regulatory proteins, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
Anti-inflammatory Effects
The compound is believed to modulate inflammatory pathways. It has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
Antimicrobial Properties
Some derivatives have demonstrated limited antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections, although further studies are needed to establish efficacy.
Research Findings and Case Studies
A selection of studies provides insight into the biological activity of related compounds:
Mechanism of Action
The mechanism of action of 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazepine/Thiazine Family
The closest structural analogues include:
Analysis :
- The target compound distinguishes itself from simpler thiazines (e.g., ) by its extended thiazepine ring and furan substituent, which may confer enhanced rigidity and binding specificity.
- Compared to its furan-2-ylmethyl acetamide analogue , the m-tolyl group in the target compound likely improves metabolic stability due to reduced susceptibility to oxidative degradation.
Quinazolinone-Based Analogues
Quinazolinone derivatives with acetamide/thioacetamide side chains share functional similarities:
Analysis :
- For example, quinazolinones (e.g., ) often target enzymes like dihydrofolate reductase, while thiazepines may interact with calcium channels or GPCRs.
- The sulfamoyl group in Compound 5 introduces hydrogen-bonding capacity absent in the m-tolyl group, which may affect solubility and target affinity.
Patent-Based Acetamide Derivatives
Recent patents disclose structurally complex acetamides with varied heterocycles:
Analysis :
- These patent compounds incorporate larger fused systems (quinoline) and polar groups (cyano, tetrahydrofuran-oxy), suggesting broader therapeutic targets but higher molecular weights (>500 Da), which may limit bioavailability compared to the target compound (~422 Da).
- The target compound’s simpler structure could offer synthetic advantages, as evidenced by the high yields (69–91%) reported for similar acetamides .
Biological Activity
The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide represents a novel structure within the class of benzothiazepine derivatives. Given its complex molecular architecture, it has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to elucidate the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C22H20N2O3S, with a molecular weight of 392.5 g/mol. The structure features a furan ring, a thiazepine core, and an acetamide functional group, which are known to influence its biological properties.
Antimicrobial Activity
Benzothiazepine derivatives have been studied for their antimicrobial properties. For instance, a study indicated that certain synthesized benzothiazepines displayed significant activity against specific bacterial pathogens. The mechanism is believed to involve interference with bacterial cellular processes .
Anticancer Activity
Research has demonstrated that benzothiazepine derivatives can exert cytotoxic effects on solid tumor cell lines. A notable study reported that these compounds affected the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in cancer progression . The activity was assessed using various assays that measure cell viability and proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been extensively documented. For example, certain benzothiazepine derivatives showed promising results in reducing edema and inflammatory markers in animal models . These effects are likely mediated through COX inhibition and modulation of inflammatory pathways.
Case Studies
Q & A
Q. Table 1: Common Synthetic Parameters
| Step | Solvent | Catalyst | Temperature | Purification Method |
|---|---|---|---|---|
| Core Cyclization | DMF | Triethylamine | 80°C | Column Chromatography |
| Acetamide Coupling | Dichloromethane | None | RT | Recrystallization |
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm the benzothiazepine scaffold, furan protons (δ 6.3–7.1 ppm), and m-tolyl methyl group (δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 463.14) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
Answer:
SAR studies should focus on modifying key substituents and analyzing bioactivity:
- Functional Group Variations : Replace the m-tolyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to assess antimicrobial potency .
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzothiazepine ring to enhance anticancer activity .
- Assay Design : Use standardized in vitro models (e.g., MTT assay for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity Tested | Key Finding (Hypothetical) |
|---|---|---|
| m-Tolyl → 4-Fluorophenyl | Anticancer (HeLa cells) | IC50 reduced by 40% |
| Furan → Thiophene | Antimicrobial (E. coli) | MIC increased to 25 µg/mL |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to establish EC50/IC50 values .
- Control Compounds : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate results .
Advanced: What methodologies assess the metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Stability : Monitor degradation in plasma (37°C, 24h) to estimate half-life .
Q. Table 3: Metabolic Stability Parameters
| Parameter | Method | Typical Outcome |
|---|---|---|
| Microsomal Half-life | LC-MS/MS | ~2.5 hours |
| CYP3A4 Inhibition | Fluorescence assay | <50% at 10 µM |
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
The benzothiazepine core may exhibit chirality. Resolution methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
